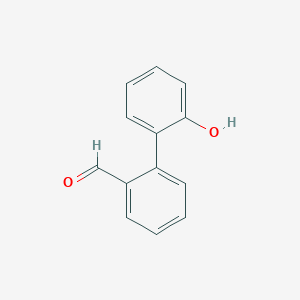

2-(2-Formylphenyl)phenol, 95%

Overview

Description

2-(2-Formylphenyl)phenol, 95%, is an organic compound that is widely used in scientific research. It is a white crystalline solid that is soluble in many organic solvents and has a melting point of 80°C. 2-(2-Formylphenyl)phenol is widely used in organic synthesis and can be used as a precursor in the synthesis of various compounds. It is also used as a reagent in the synthesis of aromatic compounds and has been used as a catalyst in some reactions.

Mechanism of Action

Target of Action

2-(2-Formylphenyl)phenol, a phenolic compound, primarily targets free radicals and metal ions in biological systems . Phenolic compounds are known for their antioxidant properties , which stem from their ability to scavenge free radicals and chelate metal ions .

Mode of Action

The compound interacts with its targets through two main mechanisms: free radical scavenging and metal chelation . Free radical scavenging involves the donation of a hydrogen atom to neutralize free radicals, while metal chelation prevents the formation of radical species by sequestering metal ions . These actions help to mitigate oxidative stress in cells .

Biochemical Pathways

The compound affects several biochemical pathways. It is involved in the shikimate pathway for the biosynthesis of phenolic acids . It also influences the phenylpropanoid pathway , which is important for understanding the biosynthesis of individual phenolic compounds . The compound’s antioxidant activities depend on the arrangement of functional groups about the nuclear structure .

Pharmacokinetics

The pharmacokinetics of 2-(2-Formylphenyl)phenol involve its absorption, distribution, metabolism, and excretion (ADME). Generally, phenolic compounds are extensively metabolized by phase 1 (CYP P450 family) and phase 2 (UDP-glucuronosyltransferases, sulfotransferases) enzymes in the enterocytes, liver, and also by gut microbiota . The bioavailability and pharmacodynamic action of the polyphenol and its metabolites are dependent on the interaction between the transporter proteins, metabolic enzymes, gut microbiota, host factors, source, and properties of the polyphenol .

Result of Action

The primary result of the compound’s action is the reduction of oxidative stress in cells . By scavenging free radicals and chelating metal ions, the compound helps to prevent cellular damage caused by oxidative stress . This can contribute to the maintenance of cellular health and function .

Action Environment

The action, efficacy, and stability of 2-(2-Formylphenyl)phenol can be influenced by various environmental factors. For instance, the pH strongly influences the rate of reaction of phenylboronic pinacol esters, which is considerably accelerated at physiological pH . Therefore, the physiological environment can significantly impact the compound’s action .

Advantages and Limitations for Lab Experiments

The main advantage of using 2-(2-Formylphenyl)phenol in laboratory experiments is that it is a relatively stable compound and can be used in a wide range of reactions. It is also relatively easy to synthesize and can be used as a catalyst in certain reactions. However, there are some limitations to using 2-(2-Formylphenyl)phenol in laboratory experiments. It is not soluble in water, which can limit its use in certain reactions. In addition, it is a relatively strong acid and can cause irritation if handled improperly.

Future Directions

There are several potential future directions for the use of 2-(2-Formylphenyl)phenol in scientific research. One potential direction is the use of 2-(2-Formylphenyl)phenol in the synthesis of novel compounds. This could be used to create new drugs or other compounds with potential therapeutic applications. Another potential direction is the use of 2-(2-Formylphenyl)phenol in the development of new catalysts or reagents for use in organic synthesis. Finally, 2-(2-Formylphenyl)phenol could be used to study the biochemical and physiological effects of various compounds on biological systems.

Synthesis Methods

2-(2-Formylphenyl)phenol can be synthesized through a variety of methods. The most common method is the Friedel-Crafts acylation of benzene with formic acid in the presence of an acid catalyst. This method can be used to synthesize 2-(2-Formylphenyl)phenol in high yields and is relatively simple. Other methods of synthesis include the reaction of an aryl halide with formic acid in the presence of a base or the reaction of an aryl halide with formaldehyde in the presence of a base.

Scientific Research Applications

2-(2-Formylphenyl)phenol is widely used in scientific research due to its unique properties and wide range of applications. It has been used in the synthesis of various compounds, including drugs, and has been used to study the effects of various compounds on biological systems. It has also been used to investigate the mechanism of action of various drugs, as well as to study the biochemical and physiological effects of various compounds.

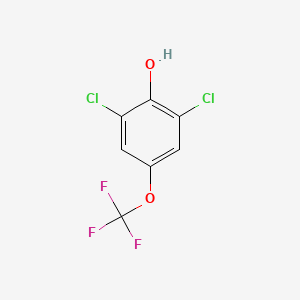

Safety and Hazards

The safety data sheet for phenol indicates that it is toxic if swallowed, in contact with skin, or if inhaled . It causes severe skin burns and eye damage, and is suspected of causing genetic defects . It may cause damage to organs through prolonged or repeated exposure .

Relevant Papers The relevant papers retrieved discuss the occurrence of phenolic compounds like 2-(2-Formylphenyl)phenol, 95% in food paper packages . These papers indicate that phenolic compounds do not pose any significant safety risk for food consumers, but could be considered as widespread contaminants in paper materials .

properties

IUPAC Name |

2-(2-hydroxyphenyl)benzaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10O2/c14-9-10-5-1-2-6-11(10)12-7-3-4-8-13(12)15/h1-9,15H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HVLZLVXOMJFVNF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C=O)C2=CC=CC=C2O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40575383 | |

| Record name | 2'-Hydroxy[biphenyl]-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40575383 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

67608-60-0 | |

| Record name | 2'-Hydroxy[biphenyl]-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40575383 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Dichloro(di-mu-chloro)bis[1,3-bis(2,6-di-i-propylphenyl)imidazol-2-ylidene]dipalladium(II), 97%](/img/structure/B6289670.png)

![[AlPhos Palladium complex]](/img/structure/B6289682.png)

![Chloro(4-cyanophenyl){(R)-1-[(S)-2-(bis(4-fluorophenyl)phosphinoferrocenyl]ethyl(di-t-butylphosphine)}nickel(II)](/img/structure/B6289709.png)

![Chloro(cyclopentadienyl){1,3-bis[2-(diphenylmethyl)-4,6-dimethylphenyl]1H-imidazolium}nickel(II)](/img/structure/B6289710.png)

![Chloro(4-cyanophenyl){(R)-1-[(S)-2-(dicyclohexylphosphino)ferrocenyl]ethyl (diphenylphosphine)}nickel(II)](/img/structure/B6289727.png)

![6-(1,4,5,6-Tetrahydro-6-oxopyridazin-3-yl)-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B6289740.png)

![Chloro(4-cyanophenyl){(R)-1-[(S)-2-(diphenylphosphino)ferrocenyl]ethyl(di-t-butyl)phosphine} nickel(II)](/img/structure/B6289742.png)